![molecular formula C52H44F12FeO2P2 B13411548 [(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)” is an organometallic complex that features iron as its central metal atom This compound is characterized by its intricate structure, which includes multiple aromatic rings and phosphane ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iron with the specified ligands. The process may include:
Ligand Preparation: Synthesizing the phosphane and cyclopentadienyl ligands separately.
Coordination Reaction: Reacting the ligands with an iron precursor, such as iron(II) chloride, under controlled conditions.
Purification: Isolating the desired product through techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of such organometallic compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphines, carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions may result in new organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
Catalysis: This compound can serve as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: It can be used in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in studying biological processes at the molecular level.
Industry
Chemical Manufacturing: Employed in the synthesis of fine chemicals and intermediates.
Electronics: Utilized in the production of electronic components due to its conductive properties.
Mechanism of Action
The compound exerts its effects through the interaction of its iron center with various molecular targets. The phosphane and cyclopentadienyl ligands play a crucial role in stabilizing the iron center and facilitating its reactivity. The specific pathways involved depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another iron-based organometallic compound with a simpler structure.
Iron Carbonyls: Compounds like iron pentacarbonyl, which feature carbonyl ligands instead of phosphane ligands.
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple trifluoromethyl and methoxy groups, which can significantly influence its reactivity and applications compared to simpler organometallic compounds.
Properties
Molecular Formula |
C52H44F12FeO2P2 |
|---|---|
Molecular Weight |
1046.7 g/mol |
IUPAC Name |
[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;/q2*-1;+2/b40-39+;; |
InChI Key |
SFEINFLBDYXNGU-ZZMWOFSUSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P([C-]\2C=CC=C/C2=C\3/C=CC=C3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P([C-]2C=CC=CC2=C3C=CC=C3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)
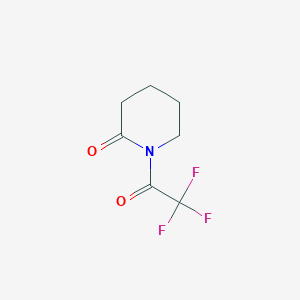
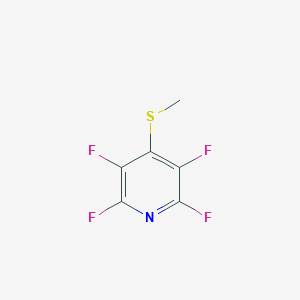
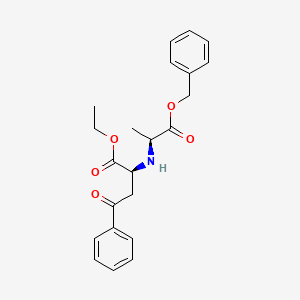
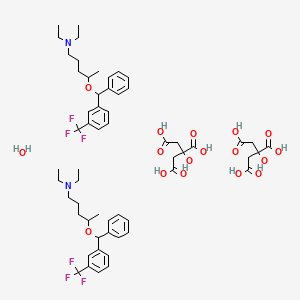

![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13411500.png)
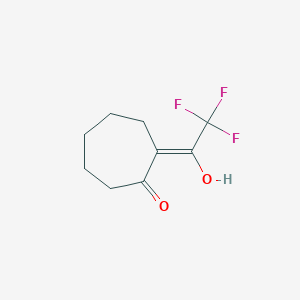
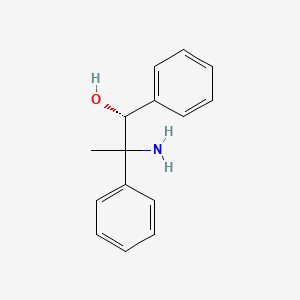
![[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride](/img/structure/B13411518.png)
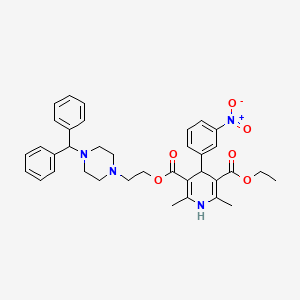

![Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
![1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B13411538.png)
